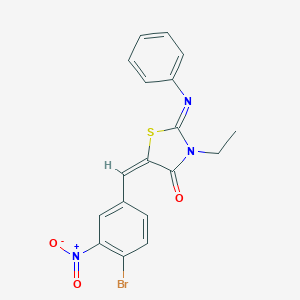![molecular formula C26H18BrCl2N3OS B297673 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
The thiazolidinone derivative has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential treatment for cancer. The compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potential for use in cancer research, immunology, and microbiology. The compound has been shown to exhibit a range of biological activities, which makes it a versatile tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential for use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its potential for use in immunology and microbiology. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area for future research.
合成法
The synthesis of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been achieved using several methods. The most common method involves the reaction of 5-bromoindole-3-carboxaldehyde and 2-(3,4-dichlorophenyl)hydrazinecarbothioamide with methyl acetoacetate in the presence of a base. The resulting thiazolidinone derivative is then purified using column chromatography.
科学的研究の応用
The thiazolidinone derivative has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for scientific research in the fields of oncology, immunology, and microbiology. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
特性
製品名 |
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C26H18BrCl2N3OS |
分子量 |
571.3 g/mol |
IUPAC名 |
(5Z)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-2-(3,4-dichlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H18BrCl2N3OS/c1-31-25(33)24(34-26(31)30-19-8-9-21(28)22(29)13-19)11-17-15-32(14-16-5-3-2-4-6-16)23-10-7-18(27)12-20(17)23/h2-13,15H,14H2,1H3/b24-11-,30-26? |
InChIキー |
GEEAWWVXGGIZKW-BUSYEYPBSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)/SC1=NC5=CC(=C(C=C5)Cl)Cl |
SMILES |
CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl |
正規SMILES |
CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)
![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)